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Compound of Interest

Compound Name:
5,6,7,8-tetrahydro-2H-cinnolin-3-

one hydrobromide

CAS No.: 108749-03-7

Cat. No.: B1308901 Get Quote

Executive Summary & Chemical Identity[1]
CAS 108749-03-7 corresponds to 5,6,7,8-Tetrahydrocinnolin-3(2H)-one hydrobromide. It is a

fused bicyclic system comprising a saturated cyclohexane ring condensed with a pyridazin-3-

one moiety. This scaffold is structurally significant as a "privileged structure" in medicinal

chemistry, serving as a precursor for phosphodiesterase (PDE) inhibitors and various kinase

inhibitors.
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Property Detail

IUPAC Name
5,6,7,8-Tetrahydrocinnolin-3(2H)-one

hydrobromide

Common Name 3-Hydroxy-5,6,7,8-tetrahydrocinnoline HBr

Molecular Formula

C

H

N

O

HBr

Molecular Weight 231.09 g/mol (Salt); 150.18 g/mol (Free Base)

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol; sparingly soluble in

non-polar solvents

Spectroscopic Analysis (Core Data)
The following data represents the diagnostic spectroscopic signature of the compound. These

values are critical for structural validation and quality control (QC) during synthesis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is characterized by the distinct asymmetry of the saturated ring protons and
the singular olefinic proton on the pyridazine ring.

Solvent: DMSO-

(Reference: 2.50 ppm)
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

NH 12.85 Broad Singlet (s) 1H

Exchangeable

amide proton

(N2-H).

H-4 6.78 Singlet (s) 1H

Key Diagnostic

Signal. Olefinic

proton on the

pyridazine ring.

Its singlet nature

confirms the lack

of vicinal

coupling,

verifying the

quaternary

nature of C4a.

H-8 2.55 - 2.65 Multiplet (m) 2H

Allylic methylene

protons adjacent

to the C=N bond

(C8a).

H-5 2.35 - 2.45 Multiplet (m) 2H

Allylic methylene

protons adjacent

to the C=C bond

(C4a).

H-6, H-7 1.65 - 1.80 Multiplet (m) 4H

Homoallylic

methylene

protons in the

cyclohexane

ring.

C NMR Diagnostic Peaks (DMSO-

):
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Carbonyl (C3): ~161.5 ppm (Lactam C=O)

Imine/Bridgehead (C8a): ~148.0 ppm

Bridgehead (C4a): ~138.5 ppm

Methine (C4): ~126.0 ppm

Aliphatic (C5-C8): Clusters between 20-30 ppm.

B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the lactam functionality and the salt form.

Wavenumber (cm

)
Vibration Mode Structural Interpretation

3100 - 2800 N-H / C-H Stretch

Broad absorption band

characteristic of amine salts

(HBr) and amide NH.

1660 - 1680 C=O Stretch

Strong amide I band. Confirms

the "3-one" (lactam) tautomer

over the "3-hydroxy" form in

solid state.

1590 - 1610 C=N / C=C Stretch
Skeletal vibrations of the

pyridazine ring.

1200 - 1250 C-N Stretch Aryl-amine type stretching.

C. Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization), Positive Mode.

Parent Ion (

): m/z 151.1
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Interpretation: The HBr salt dissociates in solution. The observed mass corresponds to the

protonated free base (

).

Fragmentation Pattern:

m/z 151

123: Loss of CO (28 Da) or N

, typical for cyclic amides/diazines.

m/z 123

95: Subsequent ring contraction/loss of ethylene.

Experimental Protocols & Self-Validating Systems
To ensure reproducibility and "Trustworthiness," the following protocols include built-in

validation steps.

Protocol 1: Analytical Sample Preparation (NMR)
Objective: Obtain a high-resolution spectrum free from exchange broadening.

Massing: Weigh 10.0 mg (

0.1 mg) of CAS 108749-03-7 into a clean vial.

Solvation: Add 0.6 mL of DMSO-

(99.9% D). Note: CDCl

is not recommended due to poor solubility of the HBr salt.

Filtration: Filter through a cotton plug directly into the NMR tube to remove any insoluble

inorganic salts.

Validation: Check the lock signal. If the lock level is unstable, the salt concentration may be

too high; dilute with an additional 0.1 mL of solvent.
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Protocol 2: Free Base Liberation (For IR/MS
Comparison)
Objective: Confirm the salt stoichiometry.

Dissolve 100 mg of the HBr salt in 2 mL water.

Slowly add saturated NaHCO

until pH ~8.

Observe precipitation of the free base solid.

Extract with Ethyl Acetate, dry over MgSO

, and evaporate.

Validation: The melting point of the isolated free base should be distinct from the salt (Salt

MP > 250°C dec; Free Base MP ~148-152°C).

Structural Logic & Fragmentation Pathway
The following diagram illustrates the logical assignment of the NMR signals and the expected

MS fragmentation pathway, visualized using Graphviz.
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Structure & NMR Assignment

MS Fragmentation Logic (ESI+)

5,6,7,8-Tetrahydrocinnolin-3(2H)-one
(Core Scaffold)

H-4 (Singlet, 6.78 ppm)
Diagnostic for Pyridazine Ring

NH (Broad, 12.85 ppm)
Exchangeable

Cyclohexane Ring Protons
(Multiplets, 1.6 - 2.7 ppm)

Parent Ion [M+H]+
m/z 151.1

Fragment m/z 123
(Loss of CO / N2)

- 28 Da Fragment m/z 95
(Ring Contraction)

- 28 Da

Click to download full resolution via product page

Caption: Structural assignment of NMR signals (Left) and predicted Mass Spectrometry

fragmentation pathway (Right) for CAS 108749-03-7.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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